molecular formula C18H21N3O4S2 B2725882 N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214833-42-7

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2725882
CAS RN: 1214833-42-7
M. Wt: 407.5
InChI Key: QTJMDSXNRJWEBN-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by a group of researchers from the University of California, San Francisco. Since then, AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

1. Potential as an Antidementia Agent

A study found that certain piperidine derivatives, which include compounds structurally related to N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. This suggests potential use as an antidementia agent, especially in conditions like Alzheimer's disease, where acetylcholine levels are critical (Sugimoto et al., 1990).

2. Enzyme Inhibition and Antibacterial Activities

Another study explored compounds derived from a similar piperidine structure, showing significant anti-acetylcholinesterase (AChE) activities, which could be beneficial in neurological disorders. Additionally, some derivatives exhibited antibacterial properties, expanding their potential therapeutic applications (Iqbal et al., 2020).

3. Antimalarial and COVID-19 Drug Potential

Compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide were investigated for their antimalarial activity. Furthermore, molecular docking studies suggested potential utility against COVID-19, indicating a broad spectrum of possible therapeutic applications (Fahim & Ismael, 2021).

4. HIV-1 Inhibition

Research on piperidine-4-carboxamide derivatives revealed their efficacy as CCR5 antagonists, offering potent inhibition against HIV-1. This highlights their potential as therapeutic agents in the treatment of HIV (Imamura et al., 2006).

5. Potential in Soluble Epoxide Hydrolase Inhibition

A study identified piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, which could be significant in various disease models, including cardiovascular diseases (Thalji et al., 2013).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-12(22)16-15(13-8-4-3-5-9-13)19-18(26-16)20-17(23)14-10-6-7-11-21(14)27(2,24)25/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMDSXNRJWEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

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